molecular formula C6H3BrClFO B1375324 3-Bromo-6-chloro-2-fluorophenol CAS No. 943830-14-6

3-Bromo-6-chloro-2-fluorophenol

Cat. No. B1375324
Key on ui cas rn: 943830-14-6
M. Wt: 225.44 g/mol
InChI Key: WMKQZAWRLMLCRO-UHFFFAOYSA-N
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Patent
US08969564B2

Procedure details

To a stirred solution of 3-bromo-6-chloro-2-fluorophenol (4.2 g, 18.63 mmol) in acetonitrile (35 mL) was added potassium carbonate (5.15 g, 37.3 mmol) followed by the addition of methyl iodide (2.330 mL, 37.3 mmol) dropwise at rt. The reaction mixture was heated to 85° C. for 3 h. The volatiles were evaporated; water (50 mL) was added and the solution extracted with ethyl acetate (2×80 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulphate, and concentrated under reduced pressure. The crude material was taken to the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.20 (m, 1H), 7.05 (m, 1H), 3.98 (s, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:10])=[C:4]([OH:9])[C:5]([Cl:8])=[CH:6][CH:7]=1.[C:11](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([O:9][CH3:11])[C:3]=1[F:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)Cl)O)F
Name
Quantity
5.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.33 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
ADDITION
Type
ADDITION
Details
water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (2×80 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was taken to the next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=C(C=C1)Cl)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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